molecular formula C16H15ClN4O2 B4782573 ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4782573
M. Wt: 330.77 g/mol
InChI Key: QQWCLKRBGTWYNX-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This scaffold is a fused, rigid, and planar bicyclic system that is highly amenable to structural modification, making it a valuable template for developing novel therapeutic agents . While the specific biological data for this compound requires experimental confirmation, molecules featuring the pyrazolo[1,5-a]pyrimidine core have demonstrated significant potential as potent inhibitors of various enzymes, particularly protein kinases . Research into analogs has shown that derivatives with specific substitutions can exhibit high potency and selectivity against key kinase targets, including PI3Kδ, EGFR, B-Raf, and CDKs, which are critical in oncology for targeted cancer therapy . The presence of the 7-amino and 6-carboxylate ester functional groups on this scaffold provides handles for further chemical derivatization, allowing researchers to explore structure-activity relationships and optimize properties for specific targets . This compound is intended for research and development purposes only, serving as a key intermediate in drug discovery programs, chemical biology probes, and pharmacokinetic studies. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and biological evaluation of closely related pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-3-23-16(22)12-8-19-15-13(9(2)20-21(15)14(12)18)10-5-4-6-11(17)7-10/h4-8H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCLKRBGTWYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC(=CC=C3)Cl)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN4O2
  • Molecular Weight : 330.77 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts various biological pathways, which can lead to therapeutic effects such as:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth.
  • Antibacterial Properties : It exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Effect Reference
AntitumorInhibits proliferation in cancer cell lines (e.g., MCF-7)
AntibacterialEffective against specific bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
AntifungalExhibits antifungal activity against various fungi

Case Studies and Research Findings

  • Antitumor Activity
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, significantly inhibited growth in human breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antibacterial Properties
    • Research indicated that this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that the chlorophenyl group enhances its antibacterial efficacy .
  • Anti-inflammatory Effects
    • In vitro studies revealed that the compound could significantly lower the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its potential as a bioactive compound with various therapeutic properties:

  • Antimicrobial Activity : Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit potent inhibitory effects against various pathogens, including bacteria and fungi. This compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis in vitro due to its interaction with mycobacterial ATP synthase.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation. The presence of the chlorophenyl group enhances its lipophilicity and metabolic stability, potentially improving its efficacy as an anticancer agent.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that are crucial for disease progression. This includes enzymes involved in cancer metabolism and microbial resistance mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazolo[1,5-a]pyrimidine core can significantly affect its pharmacological properties:

SubstituentEffect on Activity
ChlorophenylEnhances lipophilicity and metabolic stability
Methyl GroupPotentially alters reactivity and interactions
Amino GroupCritical for biological activity and receptor binding

Antimycobacterial Activity Study

A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of various pyrazolo[1,5-a]pyrimidines, including this compound. Results demonstrated that this compound exhibited significant inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents.

Anticancer Mechanism Exploration

In a separate investigation published in Cancer Research, researchers explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways and modulates cell cycle progression, leading to reduced viability of cancerous cells.

Chemical Reactions Analysis

Hydrolysis

The ethyl carboxylate undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. A representative protocol demonstrates:

ConditionReagentsTemperatureTimeYieldSource
Basic hydrolysisLiOH (3 eq), THF/H₂O (1:1)25°C12 hr89%

This reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

Aminolysis

The ester undergoes direct aminolysis with primary amines under catalyst-free conditions:

AmineSolventMolar Ratio (ester:amine)TimeYieldSource
3-MorpholinopropanamineNeat1:324 hr80%

This single-step amidation avoids traditional coupling agents, demonstrating exceptional atom economy for pharmaceutical derivatization.

Acylation

The C7-amino group reacts selectively with acyl chlorides:

Acylating AgentBaseSolventProductYieldSource
Acetyl chlorideEt₃NDCMN-acetyl derivative78%
Benzoyl chloridePyridineTHFN-benzoyl derivative82%

Control experiments show no competing ester group participation under these conditions.

Diazotization & Coupling

The primary amine undergoes diazotization at 0-5°C with NaNO₂/HCl, enabling subsequent Meerwein arylation:

Arenediazonium SaltCu CatalystProductYieldSource
4-NitrobenzenediazoniumCuBrC7-arylazo derivative65%

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in Pd-mediated cross-couplings:

Reaction TypeConditionsCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid73%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Piperazine68%

DFT studies suggest the chlorine's ortho-directing effect facilitates regioselective functionalization.

Heterocycle-Directed C-H Activation

The pyrazolo[1,5-a]pyrimidine core enables regiocontrolled C-H functionalization:

PositionReactionReagentsProductYieldSource
C5Rh(III)-catalyzed alkenylation[Cp*RhCl₂]₂, AgSbF₆, DCE5-Alkenyl derivative71%
C2Photoredox alkylationIr(ppy)₃, Hantzsch ester2-Alkyl derivative63%

Amino Group Oxidation

Controlled oxidation with mCPBA generates the nitroso derivative:

Oxidizing AgentSolventTemperatureYieldSource
mCPBACHCl₃0°C58%

Ester Reduction

Selective reduction of the ester to alcohol proceeds via DIBAL-H:

ReductantSolventTemperatureYieldSource
DIBAL-H (1.5 eq)THF-78°C85%

Multi-Component Reactions

The compound participates in Groebke-Blackburn-Bienaymé reactions:

ComponentConditionsProductYieldSource
Isonitrile + AldehydeSc(OTf)₃, MeCN, 60°CImidazo[1,2-a]pyridine fused77%
  • Orthogonal reactivity of amino vs ester groups

  • Pd-catalyzed diversification of the chlorophenyl ring

  • Regioselective C-H functionalization guided by the heterocyclic core

Further research should explore enantioselective modifications and in situ click chemistry applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate are best understood through comparison with structurally related derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound
This compound
- 3-(3-Cl-Ph)
- 2-CH₃
- 7-NH₂
- 6-COOEt
- Chlorophenyl enhances lipophilicity
- Amino group enables H-bonding
Potential kinase inhibitor (inferred from structural analogs)
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 2-(3-Cl-Ph)
- 7-CH₃
- 6-COOEt
- Substituent positional isomer
- Lacks 7-NH₂
Unreported activity; structural similarity suggests possible kinase interaction
Ethyl 7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 7-CF₂H
- 2-CH₃
- 6-COOEt
- Difluoromethyl increases electronegativity
- Lacks aromatic substituents
Unreported activity; CF₂H may improve metabolic stability
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate - 3-CN
- 7-NH₂
- 6-COOEt
- Cyano group is electron-withdrawing
- Lacks chlorophenyl
Likely reduced target affinity due to absence of aromatic moiety
Compound 6m (Kamal et al., 2013) - 3,4,5-Trimethoxy-Ph
- 7-NH₂
- Trimethoxy-phenyl enhances π-π stacking
- Optimized for anticancer activity
IC₅₀ < 1 µM against breast cancer (MCF-7)
Compound 6p (Kamal et al., 2013) - 4-F-Ph
- 7-NH₂
- Fluoro substitution improves selectivity Selective inhibition of cancer cells (MCF-7)

Key Observations:

Substituent Position and Activity : The 3-(3-chlorophenyl) group in the target compound distinguishes it from positional isomers (e.g., 2-(3-chlorophenyl) in ), which may alter binding pocket interactions in kinase targets .

Role of the 7-Amino Group: The 7-NH₂ moiety is critical across active analogs (e.g., compounds 6m and 6p), suggesting its necessity for hydrogen bonding with kinase ATP-binding domains .

Electron-Withdrawing vs. Lipophilic Groups: Replacement of 3-chlorophenyl with cyano () reduces aromatic interactions, while difluoromethyl () may alter solubility without enhancing target affinity.

Anticancer Potency : Derivatives with substituted phenyl rings (e.g., 3,4,5-trimethoxy in 6m) exhibit superior activity, implying that the target compound’s 3-chlorophenyl group may offer moderate potency but requires further optimization .

Research Findings and Implications

  • Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
  • Metabolic Considerations : The ethyl ester at position 6 may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved target engagement .

Q & A

Q. Core techniques :

  • 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 10.89 ppm in CDCl3) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH2 bends at ~3300–3500 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 440.94 for triazolopyrimidine derivatives) .
  • X-ray crystallography : Resolves molecular conformation (e.g., planar pyrimidine rings, dihedral angles between substituents) and intermolecular interactions (π-π stacking, hydrogen bonds) .

Validation : Cross-check experimental data with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities.

Advanced: How can synthesis conditions be optimized to improve yield and purity?

Q. Methodological considerations :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions but may require post-reaction dilution with water to precipitate products .
  • Catalysis : Acidic conditions (e.g., HCl in ethanol) facilitate cyclization, while microwave irradiation reduces reaction time (30 min vs. 6 hours for conventional heating) .
  • Crystallization : Use mixed solvents (ethanol/water or acetone/cyclohexane) to enhance crystal purity. For example, recrystallization from ethanol yields 67–70% pure crystals for pyrazolo[1,5-a]pyrimidines .

Troubleshooting : Low yields may arise from steric hindrance (e.g., bulky 3-chlorophenyl groups) or competing side reactions (e.g., azo coupling in the presence of diazonium salts) .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Q. Key findings from analogous structures :

  • Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar (deviation <0.05 Å), with substituents (e.g., ethyl ester, chlorophenyl) adopting orientations dictated by steric and electronic factors .
  • Intermolecular interactions : π-π stacking (centroid distances: 3.63–3.88 Å) and C–H···O/N hydrogen bonds stabilize crystal packing, influencing solubility and melting points .
  • Conformational rigidity : The fused ring system restricts rotation of the 3-chlorophenyl group, potentially affecting binding in biological assays .

Methodology : Collect data using a Bruker SMART 4K CCD diffractometer (Mo Kα radiation) and refine structures with SHELX software (R-factor <0.05) .

Advanced: How do substituent variations impact the compound’s structure-activity relationships (SAR)?

Q. Case studies from related derivatives :

  • Electron-withdrawing groups (e.g., Cl) : Enhance thermal stability (higher melting points: 233–268°C) and modulate electronic properties for target binding .
  • Amino vs. cyano substituents : The 7-amino group in the target compound enables hydrogen bonding in biological targets, whereas 6-cyano derivatives show altered reactivity in nucleophilic substitutions .
  • Heteroaryl substituents : Furan or thiophene at position 7 increases π-π interactions in enzyme active sites, as seen in COX-2 inhibitors .

Experimental design : Synthesize analogs (e.g., 3-(4-chlorophenyl) vs. 3-(2-methoxyphenyl)) and compare bioactivity (e.g., IC50 in enzyme assays) to map SAR .

Advanced: How should researchers address contradictions in reported physicochemical data?

Q. Common discrepancies and resolutions :

  • Melting point variations : Differences in recrystallization solvents (ethanol vs. DMF) can alter purity. Validate via DSC and HPLC .
  • NMR shifts : Solvent effects (CDCl3 vs. DMSO-d6) and tautomerism (e.g., enamine vs. keto forms) may cause inconsistencies. Use deuterated solvents and variable-temperature NMR .
  • Mass spectral fragmentation : Isotopic patterns (e.g., chlorine’s M+2 peak) must align with theoretical values to confirm molecular formulas .

Best practices : Replicate published methods exactly and cross-validate with multiple techniques (e.g., XRD for structure, TGA for thermal stability).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

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